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Compound Name:
1-(Azetidin-3-YL)-4,4-

difluoropiperidine

Cat. No.: B580931 Get Quote

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with

superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Privileged scaffolds—

molecular frameworks that demonstrate binding capabilities to multiple biological targets—

serve as invaluable starting points. The 1-(azetidin-3-yl)-4,4-difluoropiperidine core (CAS

No: 1257293-83-6) has emerged as such a scaffold, skillfully merging the desirable attributes of

two distinct heterocyclic systems to offer a potent platform for innovation.[1][2] This guide

synthesizes current knowledge on this core, providing a technical exploration of its synthesis,

rationale for its use, and its application in developing next-generation therapeutics.

PART 1: The Architectural Logic of the 1-(Azetidin-3-
yl)-4,4-difluoropiperidine Core
The power of this scaffold lies in the synergistic combination of its two constituent heterocycles:

the azetidine and the 4,4-difluoropiperidine. Understanding the individual contributions of each

component is key to appreciating the scaffold's utility.

The Azetidine Moiety: A Vector for Potency and
Improved Properties
The azetidine ring, a four-membered saturated heterocycle, has transitioned from a synthetic

curiosity to a cornerstone of modern drug design.[3] Historically, its synthesis was considered

challenging, but recent advancements have made it a readily accessible building block.[3][4]
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Structural Rigidity and Vectorial Control: Unlike more flexible alkyl chains or larger rings, the

strained, rigid nature of the azetidine ring provides a well-defined exit vector. This

conformational constraint can lock a pharmacophore into an optimal binding orientation,

reducing the entropic penalty upon binding and enhancing potency.

Physicochemical Modulation: Azetidine is a bioisostere for other common functionalities,

offering a unique profile of stability and basicity. Its incorporation can improve aqueous

solubility and other drug-like properties.

Pharmacological Versatility: The azetidine moiety is present in compounds with a wide array

of pharmacological activities, including anticancer, antibacterial, antiviral, and analgesic

properties, and has been successfully applied to agents targeting the central nervous

system.[3]

The 4,4-Difluoropiperidine Moiety: Engineering
Metabolic Stability and Potency
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, found in

drugs targeting a vast range of conditions from cancer to neurological disorders.[5][6][7] The

strategic introduction of geminal fluorine atoms at the C4 position dramatically enhances its

value.

Metabolic Blocking: The C-H bonds adjacent to a nitrogen atom are often susceptible to

cytochrome P450-mediated oxidation. Replacing these with metabolically robust C-F bonds

at the C4 position effectively blocks this common metabolic pathway, thereby increasing the

compound's half-life and in vivo exposure.[8]

Bioisosterism and Polarity: The difluoromethylene (CF₂) group acts as a non-hydrolyzable

bioisostere of a ketone (carbonyl) group. It can act as a hydrogen bond acceptor while subtly

modulating the basicity (pKa) of the piperidine nitrogen and the lipophilicity of the molecule.

[9]

Conformational Influence: The presence of the electronegative fluorine atoms can influence

the conformational preference (e.g., chair vs. twist-boat) of the piperidine ring, which can be

critical for precise receptor engagement.
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Caption: Synergistic benefits of the combined heterocyclic scaffold.

PART 2: Synthetic Methodologies and Derivatization
Strategies
The synthesis of the core scaffold and its subsequent analogs is a multi-step process that

requires careful planning, particularly regarding the choice of protecting groups and coupling

strategies.

General Protocol for Core Scaffold Synthesis
The following represents a generalized, logical workflow for the synthesis of the 1-(azetidin-3-
yl)-4,4-difluoropiperidine core.

Step 1: Synthesis of N-Protected 4,4-Difluoropiperidine

Objective: Introduce the gem-difluoro moiety onto the piperidine ring.

Methodology:

Start with a commercially available N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc)

group is a robust protecting group, stable to many reaction conditions but easily removed

under acidic conditions.
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Dissolve the N-Boc-4-piperidone in a suitable solvent such as dichloromethane (DCM).

Cool the solution to 0 °C or -78 °C.

Add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a safer

alternative like XtalFluor-E, dropwise. This step can be challenging due to potential side

reactions like HF elimination, and reagents like SF4/HF have been used to achieve higher

yields in complex systems.[9]

Allow the reaction to warm to room temperature and stir until completion, monitored by

TLC or LC-MS.

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

Extract the product with DCM, dry the organic layer over sodium sulfate, and purify by

column chromatography to yield N-Boc-4,4-difluoropiperidine.

Step 2: Deprotection and Coupling with Azetidine Precursor

Objective: Couple the two heterocyclic rings.

Methodology:

Remove the Boc group from N-Boc-4,4-difluoropiperidine using a strong acid like

trifluoroacetic acid (TFA) in DCM, or HCl in dioxane, to yield 4,4-difluoropiperidine as a

salt.

Neutralize the salt with a base and react the resulting free amine with an N-protected

azetidine derivative, such as 1-Boc-3-tosyloxyazetidine or 1-Boc-3-iodoazetidine.

This N-alkylation reaction is typically performed in a polar aprotic solvent (e.g., acetonitrile

or DMF) with a non-nucleophilic base (e.g., potassium carbonate or DIPEA) at elevated

temperatures.

Purify the coupled product, 1-(1-Boc-azetidin-3-yl)-4,4-difluoropiperidine, via

chromatography.

Step 3: Final Deprotection
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Objective: Expose the azetidine nitrogen for further derivatization.

Methodology:

Remove the final Boc protecting group from the azetidine nitrogen using TFA in DCM, as

described previously.

After workup, the desired product, 1-(azetidin-3-yl)-4,4-difluoropiperidine, is obtained,

typically as a salt (e.g., ditrifluoroacetic acid salt).[10][11]

Strategies for Analog Synthesis
The true power of the scaffold is realized through the synthesis of a library of analogs. The

primary point of diversification is the secondary nitrogen of the azetidine ring.

N-Acylation: React the core scaffold with various acyl chlorides or carboxylic acids (using

coupling agents like HATU) to form amide analogs.

N-Alkylation/Reductive Amination: React the core with aldehydes or ketones in the presence

of a reducing agent (e.g., sodium triacetoxyborohydride) to generate diverse N-alkylated

derivatives.

N-Arylation: Employ Buchwald-Hartwig or Ullmann coupling conditions to attach aryl or

heteroaryl moieties to the azetidine nitrogen.

PART 3: Pharmacological Applications and
Structure-Activity Relationships (SAR)
Derivatives of the 1-(azetidin-3-yl)-4,4-difluoropiperidine scaffold have been investigated for

a multitude of therapeutic targets, demonstrating its privileged nature.

Key Therapeutic Areas of Investigation
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Therapeutic Area
Target Class /
Specific Target

Role of the
Scaffold

Representative
Findings

Neuroscience
Dopamine D4

Receptor

The 4,4-

difluoropiperidine

ether scaffold

provided exceptional

binding affinity (Ki =

0.3 nM) and selectivity

(>2000-fold) over

other dopamine

receptor subtypes.[12]

Identified potent and

selective D4

antagonists as in vitro

tool compounds,

though microsomal

stability was a

challenge.[12]

Neuroscience / Pain
Neurokinin-2 (NK2)

Receptor

An azetidinyl-ethyl-

piperidone structure

showed excellent

functional potency

(pA2 = 9.3) and

significantly improved

metabolic stability in

human liver

microsomes.[8]

Optimization of the

azetidine 3-substituent

led to potent and

stable NK2

antagonists with

excellent selectivity.[8]

Immunology MRGPRX2

The 4,4-

difluoropiperidine

serves as a key

intermediate in the

synthesis of

antagonists for this G-

protein coupled

receptor involved in

hypersensitivity

reactions.[9]

The scaffold is integral

to building complex

molecules targeting

MRGPRX2.[9]

Metabolic Disease α-Glucosidase Fluorine-substituted

piperidines showed

extraordinary

inhibitory activity

against α-glucosidase,

Novel piperidine

derivatives show

promise as anti-

diabetic agents.[13]
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several-fold more

potent than the

standard drug

acarbose.[13]

Neurodegenerative

Disease

Cholinesterases

(AChE/BChE)

Fluorine-substituted

piperidines

demonstrated notable

inhibitory effects

against

cholinesterases, key

targets in Alzheimer's

disease.[13]

The scaffold serves as

a basis for developing

multifunctional agents

for diseases like

Alzheimer's.[13]

Cardiovascular

Disease

Cholesterol

Absorption (NPC1L1)

While not a direct

analog, the related

azetidin-2-one

scaffold is the core of

Ezetimibe, a potent

cholesterol absorption

inhibitor, highlighting

the utility of azetidines

in this field.[14]

SAR studies on

related scaffolds

provide a roadmap for

designing new

cholesterol-lowering

agents.[14]

Core Structure-Activity Relationship (SAR) Insights
The exploration of analogs has revealed key structural determinants for activity.
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Key Modification Points & Their Impact
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Caption: Key points of SAR for the azetidinyl-difluoropiperidine scaffold.

Azetidine N-Substituent: This is the most critical position for modulating pharmacology. The

size, electronics, and hydrogen-bonding capacity of the group attached here will dictate the

affinity and selectivity for the biological target.

Azetidine C3-Substituent: As seen in the NK2 antagonist development, modifying the

substituent at the azetidine's 3-position (in this case, on the nitrogen of the piperidine) is a

powerful strategy to optimize potency and moderate lipophilicity, which in turn improves the

pharmacokinetic profile.[8]

The Gem-Difluoro Group: Its primary role is defensive, protecting the molecule from

metabolism. Replacing it with a hydrogen or a carbonyl group would likely result in a

drastically different pharmacokinetic profile and potentially altered receptor interactions.

Balancing Lipophilicity and Potency: A recurring theme in the development of derivatives is

the need to balance high potency with optimal physicochemical properties. Highly lipophilic

compounds, while often potent, can suffer from poor solubility, high plasma protein binding,

and off-target effects.[8][12] SAR studies often focus on introducing polarity (e.g., via

sulfamides or other polar groups) to reduce lipophilicity (logD) while maintaining potency.[8]
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PART 4: Future Directions and Conclusion
The 1-(azetidin-3-yl)-4,4-difluoropiperidine scaffold represents a successful convergence of

strategic design principles in medicinal chemistry. Its inherent structural and physicochemical

advantages have established it as a valuable starting point for tackling a diverse array of

biological targets.

Future opportunities will likely focus on:

Expanding Chemical Space: Developing novel synthetic routes to introduce substitution on

the piperidine ring itself, beyond the C4 position, to explore new binding interactions.

Chiral Analogs: Synthesizing and evaluating enantiomerically pure versions of the scaffold

and its derivatives, as stereochemistry often plays a critical role in biological activity.

Application to New Targets: Leveraging the scaffold's favorable properties to design inhibitors

for emerging and challenging target classes, such as protein-protein interactions or

epigenetic targets.

In conclusion, the 1-(azetidin-3-yl)-4,4-difluoropiperidine core is more than just an

intermediate; it is a testament to the power of rational scaffold design. By providing a

metabolically robust and conformationally constrained framework, it empowers medicinal

chemists to focus on the targeted optimization of pharmacophoric elements, accelerating the

journey from hit identification to clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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